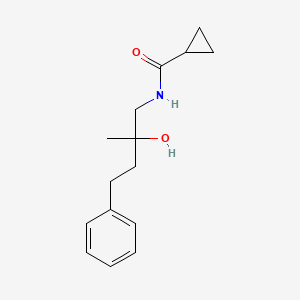

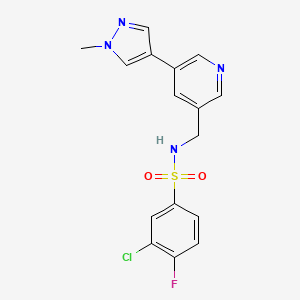

(S)-Benzyl (3-methyl-1-oxo-1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)butan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

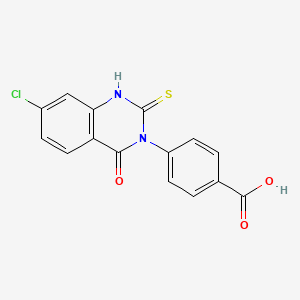

The compound "(S)-Benzyl (3-methyl-1-oxo-1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)butan-2-yl)carbamate" is a complex organic molecule that likely serves as an intermediate in the synthesis of pharmaceuticals or as a ligand for transition metal catalysis due to the presence of a boronate ester group. While the provided papers do not directly discuss this compound, they do provide insights into related carbamate compounds and their synthesis, which can be informative for understanding the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related carbamate compounds involves multi-step processes starting from basic building blocks such as amino acids. For instance, the synthesis of a dipeptide mimetic from L-aspartic acid involves regioselective functionalization and demonstrates the versatility of such synthetic methods . Similarly, the aminocyclization of carbamates catalyzed by silver(I) salts indicates the potential for creating diverse structures through cyclization reactions, which could be relevant for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of carbamates typically includes an amine group linked to a carbonyl group, forming the carbamate moiety. The presence of a boronate ester in the target compound suggests that it could participate in cross-coupling reactions, a common feature in the synthesis of complex organic molecules. The stereochemistry, indicated by the "(S)" notation, is crucial for the biological activity of such compounds and is often a focus in the synthesis of chiral molecules .

Chemical Reactions Analysis

Carbamates can undergo various chemical reactions, including cyclization and substitution. For example, the treatment of a carbamate with amines can lead to substitution products, and the reaction with potassium cyanide can introduce a cyano group, demonstrating the reactivity of such compounds . The silver(I)-catalyzed aminocyclization mentioned in the papers is another example of the types of reactions that carbamates can undergo, leading to heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates are influenced by their functional groups. The carbamate group itself is polar and can engage in hydrogen bonding, affecting solubility and reactivity. The presence of a boronate ester group in the target compound would likely confer additional reactivity, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are pivotal in modern synthetic chemistry. The steric and electronic properties of the substituents attached to the carbamate core can also significantly impact the compound's overall properties .

Scientific Research Applications

Antimitotic Agents

The compound's derivatives, specifically chiral isomers, have shown activity in biological systems, with the S-isomer being more potent than the R-isomer. This highlights its potential application in antimitotic agents, which are crucial for cancer research and treatment. The difference in activity between the S- and R-isomers suggests the importance of chirality in biological interactions and the potential for this compound in targeted therapies (Temple & Rener, 1992).

Antioxidants with Higher Molecular Weight

Polymer Science

The compound has been used in the synthesis and polymerization of amino acid-derived cyclic carbonates. These monomers have been polymerized to obtain corresponding polycarbonates, which suggests applications in developing biodegradable polymers with potential uses in medical implants, drug delivery systems, and environmentally friendly materials (F. Sanda, Jun Kamatani, & T. Endo, 2001).

Synthesis of Atypical Peptides

A novel 4-aminobenzyl ester-based carboxy-protecting group, derived from the compound, has been developed for the synthesis of atypical peptides using Fmoc-But solid-phase chemistry. This innovation is significant for peptide synthesis, particularly in developing therapeutic peptides and proteins with potential applications in pharmaceuticals and biotechnology (W. Chan, B. Bycroft, David J Evans, & P. White, 1995).

Catalysis in Organic Synthesis

The compound has been involved in catalytic processes, such as the intramolecular exo-hydrofunctionalization of allenes, showcasing its utility in organic synthesis. This catalytic activity is crucial for constructing complex molecules with high selectivity and efficiency, which is valuable in pharmaceuticals, agrochemicals, and material science (Zhibin Zhang, Cong Liu, R. Kinder, Xiaoqing Han, Hua Qian, & R. Widenhoefer, 2006).

properties

IUPAC Name |

benzyl N-[(2S)-3-methyl-1-oxo-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]butan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35BN2O5/c1-18(2)22(29-24(31)32-17-20-10-8-7-9-11-20)23(30)28-16-19-12-14-21(15-13-19)27-33-25(3,4)26(5,6)34-27/h7-15,18,22H,16-17H2,1-6H3,(H,28,30)(H,29,31)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESKKKJYKZJCJC-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35BN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-4-{[4-(dimethylamino)-6-(propan-2-yl)-1,3,5-triazin-2-yl]oxy}-5-methoxybenzaldehyde](/img/structure/B2524345.png)

![N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2524347.png)

![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2524361.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2524362.png)